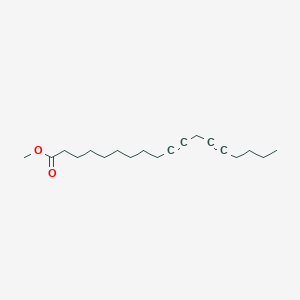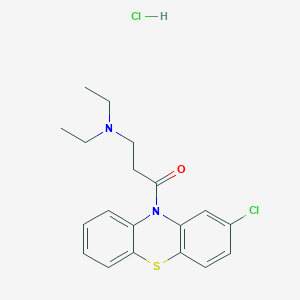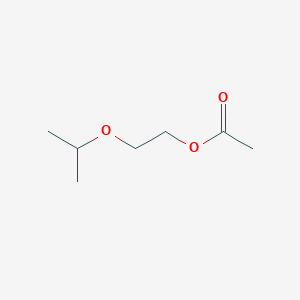
Phosphorodithioic acid, O,O-bis(1-methylpropyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodithioic acid, O,O-bis(1-methylpropyl) ester, commonly known as malathion, is an organophosphate insecticide widely used in agriculture and public health programs. It is a clear, colorless liquid with a faint odor and is highly toxic to insects and other pests. The chemical structure of malathion is similar to that of nerve agents, which makes it a potent insecticide.
Mécanisme D'action
Malathion acts as an acetylcholinesterase inhibitor, which means it blocks the enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which overstimulates the nervous system and ultimately leads to paralysis and death of the insect.
Biochemical and Physiological Effects:
Malathion can have toxic effects on humans and other animals if ingested, inhaled, or absorbed through the skin. It can cause symptoms such as nausea, vomiting, diarrhea, headache, and dizziness. Long-term exposure to malathion has been linked to neurological and developmental disorders, as well as cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Malathion is commonly used in laboratory experiments to study its effects on insects and other pests. Its advantages include its potency and effectiveness in controlling pest populations, as well as its relatively low cost. However, its toxicity to humans and other animals can be a limitation, and precautions must be taken to ensure the safety of researchers and test subjects.
Orientations Futures
There are several areas of research that could be explored in the future regarding malathion. One area is the development of alternative insecticides that are less toxic to humans and the environment. Another area is the study of the long-term effects of malathion exposure on human health and the environment. Additionally, research could be conducted on the development of more effective methods for controlling mosquito populations without the use of insecticides.
Méthodes De Synthèse
Malathion can be synthesized by reacting diethyl phosphorochloridate with 1-methylpropyl alcohol in the presence of a base such as sodium hydroxide. The resulting product is then purified by distillation and can be used as an insecticide.
Applications De Recherche Scientifique
Malathion has been extensively studied for its insecticidal properties and its effects on human health and the environment. It is commonly used in agricultural practices to control pests on crops such as fruits, vegetables, and grains. It is also used in public health programs to control mosquito populations that transmit diseases such as malaria and dengue fever.
Propriétés
Numéro CAS |
107-55-1 |
|---|---|
Formule moléculaire |
C8H19O2PS2 |
Poids moléculaire |
242.3 g/mol |
Nom IUPAC |
di(butan-2-yloxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19O2PS2/c1-5-7(3)9-11(12,13)10-8(4)6-2/h7-8H,5-6H2,1-4H3,(H,12,13) |
Clé InChI |
YJNALOLHXQQOIK-UHFFFAOYSA-N |
SMILES |
CCC(C)OP(=S)(OC(C)CC)S |
SMILES canonique |
CCC(C)OP(=S)(OC(C)CC)S |
Autres numéros CAS |
13192-40-0 107-55-1 |
Description physique |
Liquid |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxaspiro[2.3]hexane](/img/structure/B94672.png)
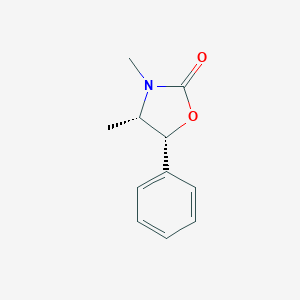
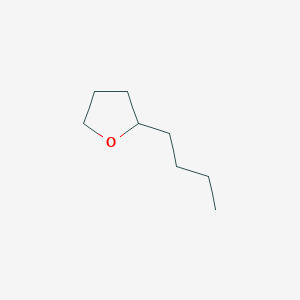
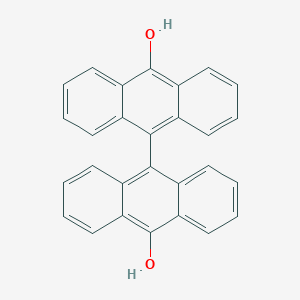
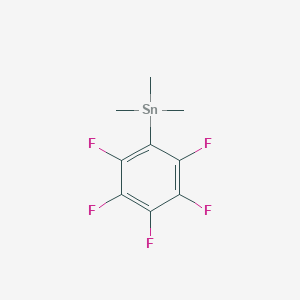
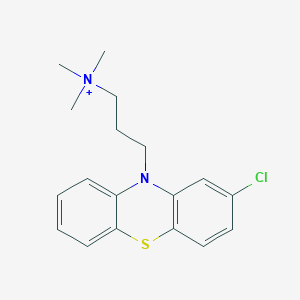
![3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B94681.png)
![1-Oxaspiro[2.7]decane](/img/structure/B94683.png)

![9-Oxa-18,25-diazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),3,5,7,11,13,15,17,19,21,23-dodecaene](/img/structure/B94689.png)
